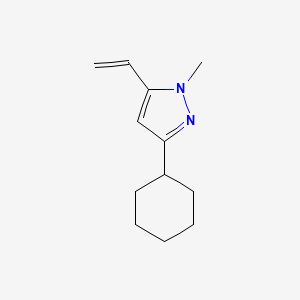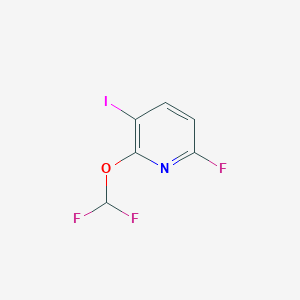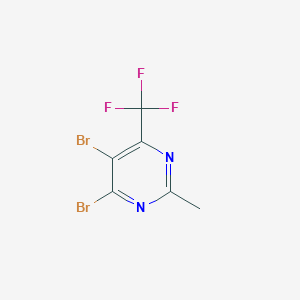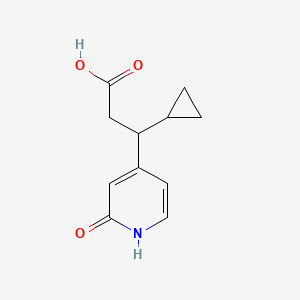
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . This compound is characterized by a cyclopropyl group attached to a propanoic acid moiety, which is further connected to a dihydropyridinone ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Dihydropyridinone Ring: This step involves the formation of the dihydropyridinone ring, which can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
These methods ensure high yield and purity, which are essential for research and pharmaceutical applications .
化学反应分析
Types of Reactions
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines .
科学研究应用
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl group and exhibit similar chemical reactivity.
Dihydropyridinone derivatives: Compounds with the dihydropyridinone ring structure have comparable biological activities and synthetic routes.
Uniqueness
3-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-8(3-4-12-10)9(6-11(14)15)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,12,13)(H,14,15) |
InChI 键 |
GIZFLEBGIXPXGU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(CC(=O)O)C2=CC(=O)NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


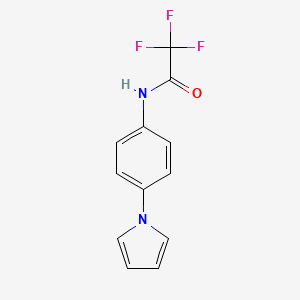
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
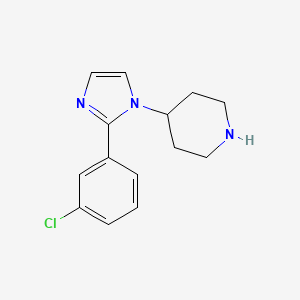
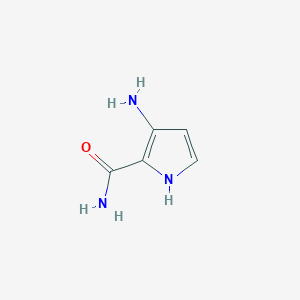
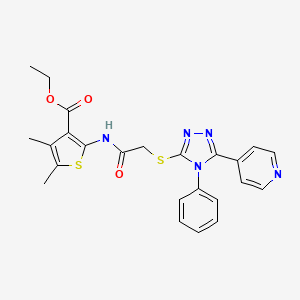
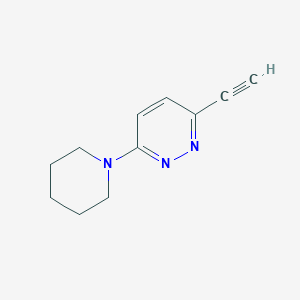
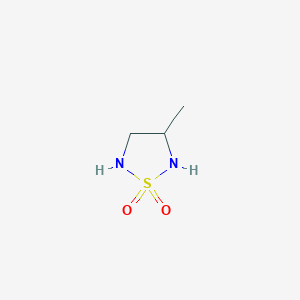
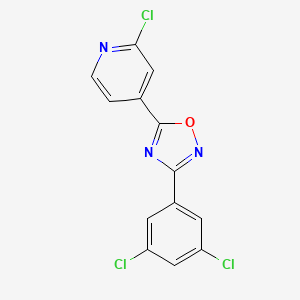
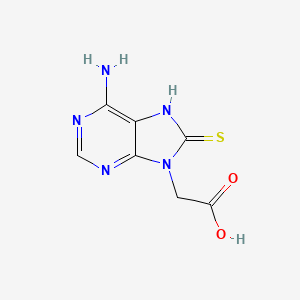
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
